molecular formula C24H22ClN3O4S B3316976 2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(4-chlorophenethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide CAS No. 955738-26-8

2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(4-chlorophenethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide

Cat. No. B3316976
CAS RN: 955738-26-8
M. Wt: 484 g/mol
InChI Key: AXLRZKOBNGIKIU-UHFFFAOYSA-N
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Description

The compound contains several structural components including a benzo[d][1,3]dioxole, a carboxamide group, a chlorophenethyl group, and a tetrahydrobenzo[d]thiazole . These components suggest that the compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry or materials science .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzo[d][1,3]dioxole and tetrahydrobenzo[d]thiazole components would contribute to the rigidity of the molecule, while the carboxamide and chlorophenethyl groups could potentially participate in various chemical reactions .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the carboxamide and chlorophenethyl groups. These groups are often reactive and could potentially undergo a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple rings would likely make the compound relatively rigid, while the various functional groups could influence properties such as solubility, melting point, and boiling point .

Future Directions

The potential applications of this compound would likely depend on its physical and chemical properties, as well as its reactivity. It could potentially be used in the development of new pharmaceuticals or materials .

properties

IUPAC Name

2-(1,3-benzodioxole-5-carbonylamino)-N-[2-(4-chlorophenyl)ethyl]-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22ClN3O4S/c25-16-7-4-14(5-8-16)10-11-26-23(30)17-2-1-3-20-21(17)27-24(33-20)28-22(29)15-6-9-18-19(12-15)32-13-31-18/h4-9,12,17H,1-3,10-11,13H2,(H,26,30)(H,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXLRZKOBNGIKIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)SC(=N2)NC(=O)C3=CC4=C(C=C3)OCO4)C(=O)NCCC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(4-chlorophenethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide
Reactant of Route 2
2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(4-chlorophenethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide
Reactant of Route 3
Reactant of Route 3
2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(4-chlorophenethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide
Reactant of Route 4
Reactant of Route 4
2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(4-chlorophenethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide
Reactant of Route 5
2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(4-chlorophenethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide
Reactant of Route 6
Reactant of Route 6
2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(4-chlorophenethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide

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